(S)-3-Ethynyltetrahydrofuran
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Overview
Description
(S)-3-Ethynyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring with an ethynyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynyltetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-3-hydroxytetrahydrofuran.
Ethynylation: The hydroxyl group is converted to an ethynyl group using reagents like ethynyl magnesium bromide under controlled conditions.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Ethynyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Ethyl-substituted tetrahydrofuran derivatives.
Substitution Products: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Ethynyltetrahydrofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Ethynyltetrahydrofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The ethynyl group can interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
®-3-Ethynyltetrahydrofuran: The enantiomer of (S)-3-Ethynyltetrahydrofuran with similar structural features but different stereochemistry.
3-Ethynyltetrahydropyran: A compound with a similar ethynyl group but a different ring structure.
3-Ethynyl-2,5-dihydrofuran: A related compound with a different degree of saturation in the ring.
Properties
Molecular Formula |
C6H8O |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3S)-3-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1 |
InChI Key |
YHAJZHXJKUOHJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C#C[C@@H]1CCOC1 |
Canonical SMILES |
C#CC1CCOC1 |
Origin of Product |
United States |
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